molecular formula C14H21N3O2 B1339128 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide CAS No. 876126-60-2

4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B1339128
CAS No.: 876126-60-2
M. Wt: 263.34 g/mol
InChI Key: XBYFLVPPIOYEJF-UHFFFAOYSA-N
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Description

4-Amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide (CAS 876126-60-2) is a high-value chemical intermediate primarily recognized for its critical role in the structure-guided development of potent kinase inhibitors . This compound serves as a key building block in the synthesis of BI-2536 and its advanced analogs, which are well-characterized and potent inhibitors of Polo-like kinase 1 (PLK1) . PLK1 is a crucial regulator of cell cycle progression, making it a prominent therapeutic target in oncology research . The 4-amino-3-methoxy benzamide moiety is an essential pharmacophoric element that contributes to the binding affinity and selectivity of these inhibitors . In medicinal chemistry research, this benzamide derivative is utilized to create molecules for probing dual kinase-bromodomain inhibition strategies, particularly against targets like PLK1 and BRD4 . Simultaneous inhibition of these pathways with a single agent represents a promising polypharmacological approach for cancer therapeutics, showing potential in targeting hematologic malignancies and solid tumors . The compound's molecular structure, featuring a 1-methylpiperidin-4-yl group, contributes to optimal physicochemical properties and interaction with the target proteins . Researchers employ this intermediate in structure-activity relationship (SAR) studies to fine-tune inhibitory activity and develop novel chemical probes for investigating cell cycle mechanisms and epigenetic regulation . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-17-7-5-11(6-8-17)16-14(18)10-3-4-12(15)13(9-10)19-2/h3-4,9,11H,5-8,15H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYFLVPPIOYEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213598
Record name 4-Amino-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide
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URL https://comptox.epa.gov/dashboard/DTXSID501213598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876126-60-2
Record name 4-Amino-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876126-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide typically involves the condensation of 4-amino-3-methoxybenzoic acid with 1-methyl-4-piperidylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-3-methoxy-n-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

BI 2536

Structure: BI 2536 (C₂₈H₃₉N₇O₃) incorporates a pteridinyl group linked to the benzamide core via an amino group, with additional cyclopentyl and ethyl substituents . Target and Activity: A potent PLK1 inhibitor (IC₅₀ = 0.8 nM), it exhibits antitumor activity by disrupting mitotic progression. Its binding mode to PLK1’s kinase domain is confirmed via X-ray crystallography (PDB: 2RKU) . Synthesis: Synthesized by coupling 4-amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide with a pteridinyl intermediate under acidic reflux conditions (yield: 34%) .

Ifebemtinib (BI 853520)

Structure : Features a pyrimidinyl-trifluoromethyl group and a 3-oxoisoindolinyl substituent (C₂₈H₂₆F₄N₆O₃) .
Target and Activity : A selective FAK (PTK2) inhibitor (IC₅₀ < 10 nM) with oral bioavailability and anti-metastatic efficacy in preclinical models .

SG3-179

Structure: Contains a tert-butylsulfonylamino-chlorophenyl group linked to a pyrimidine-benzamide core . Target and Activity: Dual BET bromodomain and kinase inhibitor, with sub-micromolar activity against BRD4 (Kd = 120 nM) .

4-({9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl}amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

Structure: Modified with a pyrimido-diazepinone group (C₂₉H₃₅F₂N₇O₃) . Applications: Investigated for kinase inhibition, though specific target data remain unpublished.

Pharmacological and Physicochemical Comparison

Compound Molecular Formula Target Key Activity Synthetic Yield Solubility
This compound C₁₅H₂₁N₃O₂ Scaffold N/A N/A DMSO, ethanol
BI 2536 C₂₈H₃₉N₇O₃ PLK1 IC₅₀ = 0.8 nM 34% DMSO-soluble
Ifebemtinib C₂₈H₂₆F₄N₆O₃ FAK (PTK2) IC₅₀ < 10 nM Not reported 10 mM in DMSO
SG3-179 C₃₂H₃₃ClFN₇O₃S BRD4, Kinases Kd = 120 nM (BRD4) Not reported Not reported

Key Structural Determinants of Activity

  • Piperidine Substitution : The 1-methylpiperidin-4-yl group enhances solubility and target engagement via hydrogen bonding in kinase active sites (e.g., PLK1’s hinge region) .
  • Aromatic Modifications: Methoxy and amino groups on the benzamide core optimize π-π stacking and hydrogen bonding with targets. Fluorine or trifluoromethyl groups (e.g., in Ifebemtinib) improve metabolic stability and binding affinity .
  • Heterocyclic Additions : Pteridinyl (BI 2536) or pyrimidinyl (Ifebemtinib) extensions confer selectivity for ATP-binding pockets in kinases .

Biological Activity

4-Amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H21N3O2
  • Molecular Weight : 263.34 g/mol

The compound features a benzamide core substituted with an amino group, a methoxy group, and a piperidine moiety, which contributes to its biological activity.

Antiviral Activity

Research indicates that derivatives of benzamide compounds exhibit significant antiviral properties. For instance, related compounds have shown efficacy against Hepatitis B virus (HBV) by enhancing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication. A study highlighted that certain N-phenylbenzamide derivatives could inhibit both wild-type and drug-resistant HBV strains by increasing A3G levels in HepG2 cells .

Key Findings :

  • Mechanism : The antiviral activity is attributed to the upregulation of A3G, which interferes with HBV DNA replication.
  • In Vivo Studies : The use of duck HBV models demonstrated the in vivo efficacy of these compounds, suggesting potential for therapeutic application against HBV infections.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines, indicating a promising avenue for cancer therapy.

Case Study Highlights :

  • Apoptosis Induction : Compounds structurally related to this compound have been reported to accelerate apoptosis in MCF cell lines .
  • Tumor Growth Suppression : In animal models, these compounds demonstrated significant suppression of tumor growth, reinforcing their potential as anticancer agents.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that modifications to the piperidine and benzamide moieties can significantly impact potency and selectivity.

CompoundActivityIC50 (μM)Notes
Compound AAntiviral25.72 ± 3.95Effective against HBV
Compound BAnticancer0.062High cytotoxicity against U87 glioblastoma
Compound CCholine Transporter Inhibitor>30Low inhibition potential on CYP450

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary findings suggest favorable solubility and low toxicity profiles in animal models, which are promising for further development.

Q & A

Q. What are the recommended synthetic routes for 4-Amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of a benzoyl chloride derivative with a substituted piperidine. Key steps include:
  • Amide bond formation : Use of 4-(trifluoromethyl)benzoyl chloride with a piperidine derivative under basic conditions (e.g., sodium carbonate) in dichloromethane (DCM) .
  • Purification : Column chromatography (e.g., chloroform:methanol gradients) and crystallization (e.g., diethyl ether) to isolate the final product .
  • Critical factors : Temperature control during exothermic reactions, inert atmosphere to prevent oxidation, and rigorous drying of intermediates to avoid hydrolysis .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent decomposition. Avoid exposure to moisture, as hygroscopicity may alter stability .
  • Safety precautions : Use fume hoods, gloves, and protective eyewear. Ames testing indicates low mutagenicity, but handling should follow protocols for mutagenic agents (e.g., avoid inhalation) .
  • Decomposition risks : Differential scanning calorimetry (DSC) data show thermal decomposition above 160°C; avoid heating during lyophilization or solvent removal .

Q. What analytical techniques are most effective for characterizing the purity and structure of this benzamide derivative?

  • Methodological Answer :
  • Purity analysis : HPLC-TOF with a C18 column (e.g., Zorbax Eclipse XDB-C18) using 0.1% formic acid in water/methanol gradients, achieving >98% purity .
  • Structural confirmation :
  • FTIR-ATR : Peaks at 1650–1680 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-O methoxy group) .
  • GC-MS : Electron ionization (EI) at 70 eV to detect molecular ions (e.g., m/z 521.66 for C28H39N7O3) .
  • NMR : ¹H NMR in CDCl3 confirms methoxy (δ 3.80 ppm) and piperidine protons (δ 2.30–3.20 ppm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's inhibitory activity against PLK1?

  • Methodological Answer :
  • Key structural features :
  • The 1-methylpiperidin-4-yl group enhances binding to PLK1's polo-box domain (PBD), as shown in crystallography studies .
  • Methoxy substitution at position 3 improves solubility without compromising target affinity .
  • Modification strategies :
  • Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide ring to increase metabolic stability .
  • Replace the methyl group on piperidine with bulkier substituents (e.g., cyclopentyl) to enhance selectivity over other kinases .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound in cancer models?

  • Methodological Answer :
  • Assay optimization :
  • Use physiologically relevant ATP concentrations (1–10 mM) in kinase assays to avoid false positives from high ATP .
  • Validate in vivo dosing using pharmacokinetic (PK) profiling (e.g., plasma half-life, bioavailability) to align with in vitro IC50 values .
  • Data reconciliation :
  • Cross-validate results using orthogonal assays (e.g., Western blot for PLK1 substrate phosphorylation in tumor xenografts) .
  • Adjust for tumor microenvironment factors (e.g., hypoxia) that may reduce compound efficacy in vivo .

Q. What are the metabolic pathways and pharmacokinetic challenges associated with this compound, and how can structural modifications improve its profile?

  • Methodological Answer :
  • Metabolism :
  • Cytochrome P450 (CYP3A4)-mediated oxidation of the piperidine ring is a primary metabolic pathway, leading to inactive hydroxylated metabolites .
  • Challenges :
  • Low aqueous solubility (DMSO/ethanol required for stock solutions) limits in vivo administration routes .
  • Improvement strategies :
  • Introduce PEGylated prodrugs to enhance solubility and prolong half-life .
  • Replace the methyl group on the piperidine with a fluorine atom to reduce CYP-mediated metabolism .

Data Contradiction Analysis

Q. How should researchers address conflicting results in biological assays for this compound?

  • Methodological Answer :
  • Root-cause analysis :
  • Compare assay conditions (e.g., cell line variability, serum concentration in media) that may alter PLK1 expression .
  • Validate purity using LC-MS to rule out batch-specific impurities (e.g., residual sodium pivalate from synthesis) .
  • Mitigation :
  • Standardize protocols (e.g., Cell Titer-Glo® for consistent viability measurements) across labs .
  • Use isogenic cell lines with PLK1 knockdown to confirm target-specific effects .

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